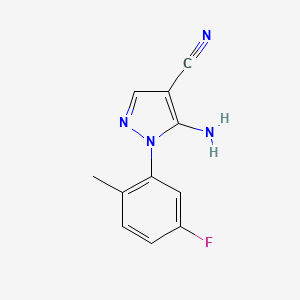
2-(5-Bromo-2-fluorophenyl)acetaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The compound was first synthesized in 2007. A new approach to the synthesis of (5-bromo-2-fluorophenyl)-2-pyrazinylmethanone was reported, and its structure was determined using single crystals X-ray diffraction . Another synthetic method was reported in a patent .Molecular Structure Analysis
The molecule contains a total of 22 bonds. There are 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aliphatic), and 1 secondary amine (aliphatic) . It contains total 22 atoms; 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, 1 Fluorine atom, and 1 Bromine atom .Physical And Chemical Properties Analysis
The molecular weight of 2-(5-Bromo-2-fluorophenyl)acetaldehyde is 217.03500 . Other physical and chemical properties like density, boiling point, and melting point are not available .Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
Creation of Benzothiazepines and Pyrazolines : 4-Bromo-2-fluorobenzaldehyde has been used to synthesize chalcones, which were further processed to yield benzothiazepin and pyrazolyl derivatives. These compounds have potential applications in medicinal chemistry due to their structural uniqueness (Jagadhani, Kundlikar, & Karale, 2015).
Formation of Benzazepin-1-ones : Research has demonstrated methods to synthesize (2-bromophenyl)propionaldehyde derivatives, leading to the creation of enantiomerically pure benzamides. These findings have significance in stereochemistry and pharmaceutical synthesis (Quick & Wünsch, 2015).
Acridin-9(10H)-ones Synthesis : The reactivity of 1-fluoro-2-lithiobenzenes with 2-halobenzaldehydes has been explored to create (2-fluorophenyl)(2-halophenyl)methanones, leading to the efficient synthesis of acridin-9(10H)-ones. This process is relevant in the context of advanced organic synthesis (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).
Analytical and Sensory Applications
- Detection of Acetaldehyde in Liquor and Spirits : A study focused on developing a fluorescence sensor for acetaldehyde, a key flavor constituent in liquor. This research is significant in the field of food chemistry and safety (Yang, Li, Wang, He, Hou, & Li, 2019).
Medicinal Chemistry and Bioactive Molecules
Synthesis of Antimicrobial Compounds : Bromo-2-fluorobenzaldehyde has been used in the synthesis of fluorinated chromones and chlorochromones, which exhibited antimicrobial activities. This research is critical in the development of new antimicrobial agents (Jagadhani, Kundalikar, & Karale, 2014).
Creation of Aza-Quaternary Carbon Derivatives : The study demonstrated the use of 2-aryl-3H-indol-3-ones with aldehydes or ketones, catalyzed by L-proline, to produce aza-quaternary carbon addition products. This research has implications in the synthesis of complex organic molecules and alkaloids (Li, Han, Xiao, & Xie, 2011).
Propriétés
IUPAC Name |
2-(5-bromo-2-fluorophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNZLIVPIRLVPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-fluorophenyl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




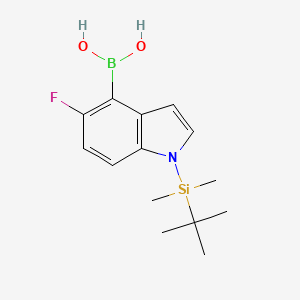
![6-Azaspiro[3.5]nonan-2-one](/img/structure/B1398788.png)
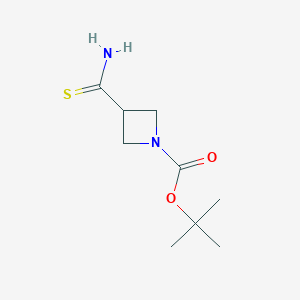
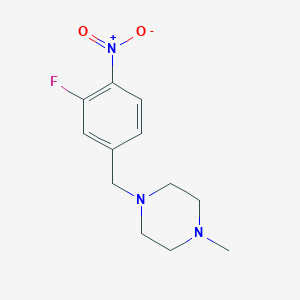
![(1R,5S)-8-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B1398796.png)
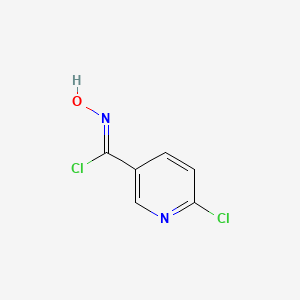

![Tert-butyl 3-oxospiro[isochroman-1,4'-piperidine]-1'-carboxylate](/img/structure/B1398800.png)
![Ethyl 6-oxaspiro[2.5]octane-1-carboxylate](/img/structure/B1398801.png)
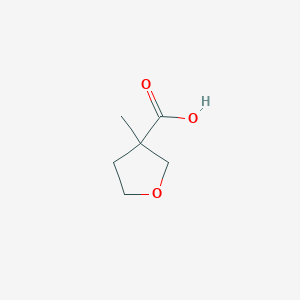

![6-Benzyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B1398806.png)
